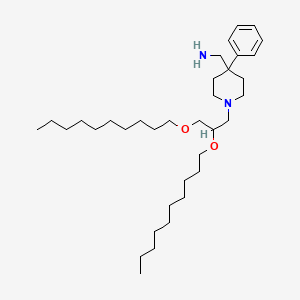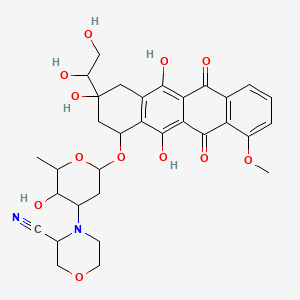
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group, a chloro-substituted phenyl ring, and a trimethylammonium group, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with 2-chloro-5-(trimethylammonio)phenol in the presence of a suitable iodide source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction . The process may also require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as high-throughput screening and process optimization can improve the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted phenyl esters. These products can be further utilized in different applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester, methiodide
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
| 63981-88-4 | |
Fórmula molecular |
C11H16ClIN2O2 |
Peso molecular |
370.61 g/mol |
Nombre IUPAC |
[4-chloro-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H15ClN2O2.HI/c1-13-11(15)16-10-7-8(14(2,3)4)5-6-9(10)12;/h5-7H,1-4H3;1H |
Clave InChI |
SPLLMWUMIKAOIJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





